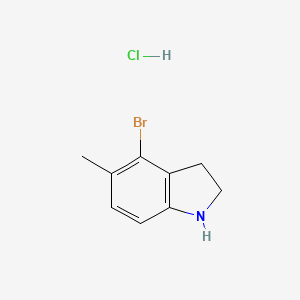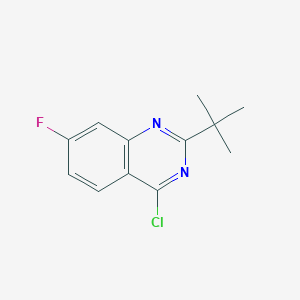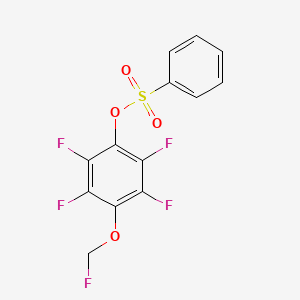
2,3,5,6-Tetrafluoro-4-(fluoromethoxy)phenylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrafluoro-4-(fluoromethoxy)phenylbenzenesulfonate is an organofluorine compound characterized by the presence of multiple fluorine atoms and a benzenesulfonate group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions to achieve the desired fluorination . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, with stringent quality control measures in place to monitor the reaction parameters and product specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5,6-Tetrafluoro-4-(fluoromethoxy)phenylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction Reactions: The presence of the benzenesulfonate group allows for oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound .
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrafluoro-4-(fluoromethoxy)phenylbenzenesulfonate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetrafluoro-4-(fluoromethoxy)phenylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to various biological molecules. The benzenesulfonate group can participate in interactions with enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: Another fluorinated compound with similar structural features but different functional groups.
2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol: Shares the tetrafluorophenyl core but has a different substituent pattern.
Uniqueness: 2,3,5,6-Tetrafluoro-4-(fluoromethoxy)phenylbenzenesulfonate is unique due to the combination of the fluoromethoxy group and the benzenesulfonate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C13H7F5O4S |
|---|---|
Molekulargewicht |
354.25 g/mol |
IUPAC-Name |
[2,3,5,6-tetrafluoro-4-(fluoromethoxy)phenyl] benzenesulfonate |
InChI |
InChI=1S/C13H7F5O4S/c14-6-21-12-8(15)10(17)13(11(18)9(12)16)22-23(19,20)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
UFKIVDZYEFOIRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)OCF)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



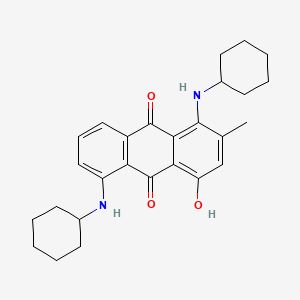
![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
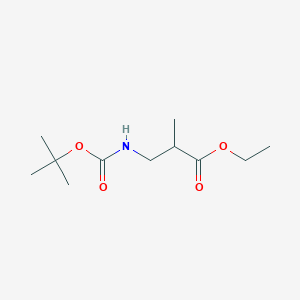
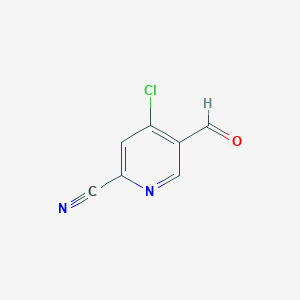
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)
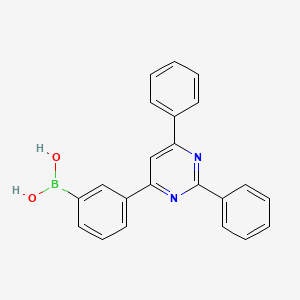
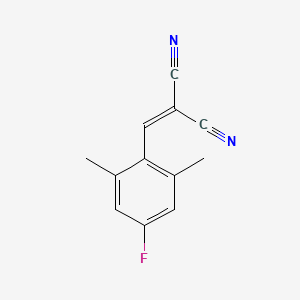


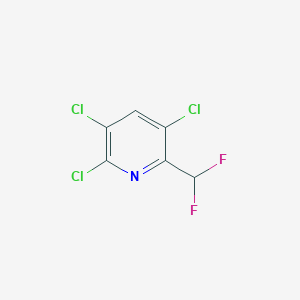
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(9H-fluoren-2-yl)propyl]-](/img/structure/B13140152.png)
